Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate
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Overview
Description
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+3]-cycloaddition reaction between a nitrile and an azide, which forms the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which can be activated by metals or strong Lewis acids .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the benzoate ester group, converting it to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom attached to the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required, although the tetrazole ring itself is resistant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the ester group would yield the corresponding alcohol, while nucleophilic substitution could introduce various functional groups at the sulfur atom.
Scientific Research Applications
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This makes it a versatile scaffold in drug design, capable of interacting with enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
1-Methyltetrazole: A simpler compound with a similar tetrazole ring structure.
Methyl 3-[(1-methyltetrazol-5-yl)thio]benzoate: A closely related compound with a similar sulfur-tetrazole linkage.
Uniqueness
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is unique due to its specific combination of a benzoate ester and a tetrazole ring linked via a sulfur atom. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-11(12-13-14-15)18-7-8-4-3-5-9(6-8)10(16)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQHCIRJTCZBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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